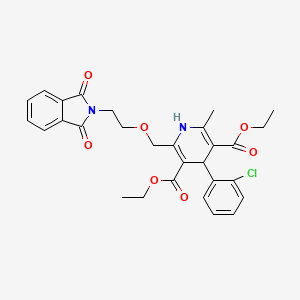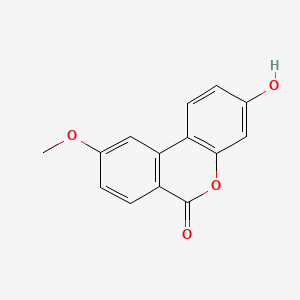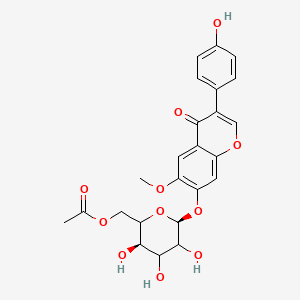
Amlodipine 2-Phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amlodipine 2-Phthalimide is a synthetic compound derived from amlodipine, a well-known calcium channel blocker used primarily to treat hypertension and angina. This compound is characterized by the presence of a phthalimide group, which is a derivative of phthalic anhydride. The addition of the phthalimide group to amlodipine enhances its chemical stability and modifies its pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Amlodipine 2-Phthalimide typically involves the reaction of amlodipine with phthalic anhydride. One common method includes heating amlodipine with phthalic anhydride in the presence of a suitable solvent such as toluene or xylene. The reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate the formation of the phthalimide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate products are often purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Amlodipine 2-Phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Amlodipine 2-Phthalimide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other pharmacologically active compounds.
Biology: Studied for its potential effects on cellular calcium channels and its role in modulating cellular functions.
Medicine: Investigated for its potential use in treating cardiovascular diseases due to its calcium channel blocking properties.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mécanisme D'action
Amlodipine 2-Phthalimide exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The compound targets voltage-dependent calcium channels, specifically the alpha-1 subunit, and modulates the activity of these channels to achieve its therapeutic effects .
Comparaison Avec Des Composés Similaires
Amlodipine: The parent compound, primarily used for hypertension and angina.
Nifedipine: Another calcium channel blocker with similar pharmacological properties.
Felodipine: A dihydropyridine calcium channel blocker used for hypertension.
Uniqueness: Amlodipine 2-Phthalimide is unique due to the presence of the phthalimide group, which enhances its chemical stability and may offer different pharmacokinetic properties compared to its parent compound and other similar calcium channel blockers .
Propriétés
Numéro CAS |
140171-49-9 |
|---|---|
Formule moléculaire |
C29H29ClN2O7 |
Poids moléculaire |
553.0 g/mol |
Nom IUPAC |
diethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H29ClN2O7/c1-4-38-28(35)23-17(3)31-22(25(29(36)39-5-2)24(23)20-12-8-9-13-21(20)30)16-37-15-14-32-26(33)18-10-6-7-11-19(18)27(32)34/h6-13,24,31H,4-5,14-16H2,1-3H3 |
Clé InChI |
NTVITRUDLZBADK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN3C(=O)C4=CC=CC=C4C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13438326.png)








![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)
